![molecular formula C8H2N4S B2506198 5,6-Dicyano-2,1,3-benzothiadiazole CAS No. 54512-79-7](/img/structure/B2506198.png)
5,6-Dicyano-2,1,3-benzothiadiazole
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Overview
Description
5,6-Dicyano-2,1,3-benzothiadiazole is an extremely high electron-deficient compound . It is used as a strong electron-accepting unit to develop a sufficiently strong donor-acceptor (D-A) interaction for NIR emission .
Synthesis Analysis
The synthesis of 5,6-Dicyano-2,1,3-benzothiadiazole involves the nucleophilic aromatic substitution (S N Ar) of the fluorine substituents in 4,7-di (thiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole (DTDFBT) with cyanide .Molecular Structure Analysis
The molecular structure of 5,6-Dicyano-2,1,3-benzothiadiazole is characterized by its strong electron-accepting properties, which are key to its function in various applications .Chemical Reactions Analysis
In the field of organic electronics, 5,6-Dicyano-2,1,3-benzothiadiazole is used as an acceptor in conjugated polymers. The electron affinity of the cyanated polymers was increased by up to ∼0.4 eV, resulting in red-shifted absorptions and reduced optical band gaps .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dicyano-2,1,3-benzothiadiazole are characterized by its strong electron-accepting properties, which result in red-shifted absorptions and reduced optical band gaps .Scientific Research Applications
Photovoltaics and Organic Solar Cells
The electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively studied for use in photovoltaics. These systems combine the BTZ acceptor group with various donor groups to create efficient organic solar cells. The BTZ group serves as a strongly electron-accepting moiety, contributing to improved charge separation and overall device performance .
Visible Light Organophotocatalysis
While BTZ-based D–A systems have been explored for photovoltaics and fluorescent sensors, their potential as visible-light organophotocatalysts has not received in-depth study until recently. Researchers synthesized a library of 26 D–A compounds based on the BTZ group, systematically modifying their optoelectronic and photophysical properties. These compounds were then validated in a Minisci-type decarboxylative alkylation reaction under both batch and continuous flow conditions. This work highlights the potential of BTZ-based compounds as visible-light photocatalysts .
Ternary Perovskite Solar Cells (PSCs)
A simple small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) has been used as a second acceptor material in ternary perovskite solar cells (PSCs). BTF enhances the efficiency of these solar cells, demonstrating the compound’s promise in photovoltaic applications .
Semiconducting Polymer Nanoparticles (SPNs) for Imaging
Benzo(1,2-c;4,5-c′)bis(1,2,5)thiadiazole (BBT) units, derived from the BTZ motif, have been employed in semiconducting polymer nanoparticles (SPNs) for imaging. These SPNs absorb light in the second near-infrared window (NIR-II, 1,000–1700 nm), reducing light loss in biological tissues and improving imaging resolution. BBT-based SPNs hold potential as contrast agents for biomedical imaging .
Future Directions and Sustainability
As the field of photocatalysis evolves, researchers continue to explore alternatives to precious metal-based photocatalysts. BTZ-based compounds offer a promising avenue due to their tunable properties and potential for sustainable visible-light-driven reactions. Investigating their broader applications and optimizing their performance remains an exciting area of research .
Mechanism of Action
properties
IUPAC Name |
2,1,3-benzothiadiazole-5,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSBKCPMZTXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dicyano-2,1,3-benzothiadiazole |
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